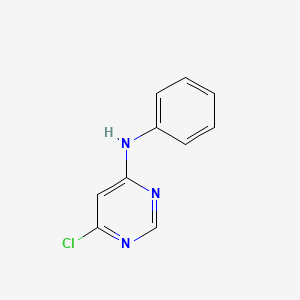

6-chloro-N-phenylpyrimidin-4-amine

Vue d'ensemble

Description

6-chloro-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H8ClN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by a pyrimidine ring substituted with a chlorine atom and a phenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-phenylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-N-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Catalysts such as palladium or copper are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Chloro-N-phenylpyrimidin-4-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Research indicates that derivatives of this compound exhibit potential anti-inflammatory , antiviral , and anticancer activities. For instance, studies have shown that modifications to the pyrimidine structure can enhance its cytotoxicity against cancer cell lines, indicating its utility in developing targeted cancer therapies.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays. It has been identified as a potent inhibitor of specific kinases involved in cancer progression, demonstrating its role in modulating cellular signaling pathways. Furthermore, its interaction with biological targets has been explored through various biochemical assays, revealing insights into its mechanism of action and potential therapeutic effects.

Chemical Synthesis

In synthetic chemistry, this compound acts as an intermediate for creating more complex heterocyclic compounds. Its unique structure allows for diverse modifications that can lead to novel compounds with enhanced biological activity.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of agrochemicals and dyes, expanding its relevance in industrial chemistry.

Anticancer Studies

A series of studies evaluated the cytotoxic effects of pyrimidine derivatives on gastric adenocarcinoma cells. The presence of specific substituents on the pyrimidine ring significantly enhanced activity compared to non-substituted analogs. For example, one study demonstrated that derivatives with chlorine substitutions exhibited increased potency against resistant cancer cell lines.

Antimicrobial Research

Research focused on the antibacterial properties of pyrimidine derivatives highlighted that modifications at specific positions (C5 and C6) were crucial for enhancing activity against resistant bacterial strains. This underscores the importance of structural optimization in developing effective antimicrobial agents.

ADME Predictions

Computational studies have been conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for various derivatives of this compound. These studies established correlations between structural features and biological efficacy, aiding in the design of new compounds with desirable pharmacokinetic profiles.

Electrochemical Synthesis

The compound has also been employed in electrochemical synthesis methods to produce novel 4-amino-6-arylpyrimidines under mild conditions. This approach illustrates its versatility and potential for generating new chemical entities with varied applications .

Mécanisme D'action

The mechanism of action of 6-chloro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine: Similar structure with an additional chlorine atom on the phenyl ring.

6-chloro-N-(4-methylphenyl)pyrimidin-4-amine: Similar structure with a methyl group on the phenyl ring.

Uniqueness

6-chloro-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

6-Chloro-N-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structure and diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 6-position and a phenyl group attached to the nitrogen at the 4-position. Its molecular formula is CHClN, with a molecular weight of approximately 219.67 g/mol. The specific substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites, disrupting normal substrate interactions.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways that affect cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of Cell Proliferation : The compound has been reported to reduce the proliferation of several cancer cell lines, demonstrating IC values in the low micromolar range .

- Mechanistic Insights : Molecular docking studies suggest that the compound can form hydrogen bonds with target proteins involved in cancer progression, enhancing its therapeutic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notable findings include:

- Inhibition of Bacterial Growth : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

- Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent .

Antimalarial Activity

Emerging research has explored the antimalarial properties of this compound:

- Efficacy Against Plasmodium falciparum : The compound has demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC values indicating potent effects .

| Compound | Activity | IC (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antimalarial | <0.05 | High |

| Reference Compound (Chloroquine) | Antimalarial | 0.1 | Moderate |

Research Applications

The unique properties of this compound make it a valuable building block in medicinal chemistry:

- Drug Development : It serves as a lead compound for synthesizing new pharmaceuticals targeting cancer and infectious diseases.

- Biological Studies : Used in enzyme inhibition assays and receptor binding studies to elucidate mechanisms underlying its biological effects.

Propriétés

IUPAC Name |

6-chloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFCALDEHHCLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.